Chitobiose octaacetate
Overview
Description
Synthesis Analysis
Chitobiose octaacetate is synthesized from chitin through microbial degradation followed by acetylation, or by modified chemical degradation. These processes yield chitobiose octaacetate in moderate yields. The compound can be further manipulated chemically to produce various derivatives, including oxazoline derivatives, glycosides, and partially O-benzylated derivatives. The synthesis and manipulation of chitobiose octaacetate provide insights into the structural complexity and potential applications of this compound (Nishimura et al., 1989).
Molecular Structure Analysis
The molecular structure of chitobiose octaacetate and its derivatives is crucial for understanding their chemical behavior and potential applications. High-resolution structural analyses, particularly through X-ray diffraction, have revealed detailed information about the conformations and interactions of chitobiose octaacetate derivatives. These studies highlight the importance of specific molecular interactions, such as hydrogen bonding, in determining the structural and functional properties of chitobiose octaacetate and its derivatives (Papanikolau et al., 2001).
Chemical Reactions and Properties
Chitobiose octaacetate undergoes various chemical reactions that highlight its reactivity and versatility. For example, it can be transformed into chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems through intramolecular N-glycosidation, demonstrating its potential as a building block for complex organic molecules (Francisco et al., 2003).
Physical Properties Analysis
The physical properties of chitobiose octaacetate and its derivatives, such as thermotropic liquid crystals, have been studied extensively. These compounds exhibit enantiotropic mesophases over a wide temperature range, which are of interest for materials science applications. The mesophase properties and structural analyses indicate that chitobiose octaacetate derivatives can form hexagonal columnar phases, making them promising materials for the development of novel liquid crystal displays and other technological applications (Sugiura et al., 1992).
Chemical Properties Analysis
The chemical properties of chitobiose octaacetate, such as its ability to serve as a substrate for enzymatic reactions, further demonstrate its utility in biochemical research. For instance, chitin deacetylase can acetylate chitobiose, producing N-acetylated products. This enzymatic reaction highlights the potential of chitobiose octaacetate as a substrate for studying enzyme-catalyzed modifications of chitinous materials (Tokuyasu et al., 1999).
Scientific Research Applications
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Food Sector
- Field : Applied Biochemistry and Biotechnology
- Application : COS have potential applications in functional food, food preservation, and crop planting .
- Methods : Among the available methods, enzymatic preparation stands out as a viable and environmentally friendly approach for COS synthesis .
- Results : The bioactivities of single COS, including anti-tumor, antioxidant, antibacterial, anti-inflammatory, and plant defense inducer properties, exhibit close associations with DP values .
-
Pharmacokinetics and Bioavailability
- Field : Bioresources and Bioprocessing
- Application : A study was conducted to understand the pharmacokinetics, bioavailability, and tissue distribution of chitobiose and chitotriose in rats .
- Methods : A sensitive and selective ultra-performance liquid chromatography–mass spectrometry (UPLC–MS) method was developed for determining chitobiose and chitotriose in rat serum and tissues .
- Results : Chitobiose and chitotriose could be quickly absorbed into the blood, with an oral bioavailability of 0.32%–0.52% in rats .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak8.
Future Directions
Biotechnologically produced chitosans with nonrandom acetylation patterns differ from conventional chitosans in properties and activities. As with synthetic block co-polymers, controlling the distribution of building blocks within the biopolymer chain will open a new dimension of chitosan research and exploitation7.
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)/t19-,20-,21-,22-,23-,24-,25-,26-,27?,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYKRZRMNHWQCD-NCBZWLQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11072451 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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